

Technical Guide: Physical Properties of 2-Methyl-2-buten-1-ol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Methyl-2-buten-1-OL

Cat. No.: B1231688

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-2-buten-1-ol, a primary alcohol, is a volatile organic compound with applications as a flavoring agent and its presence has been noted in various plants and food products.[1][2][3][4] A thorough understanding of its physical properties is essential for its application in research, particularly in fields such as flavor chemistry, natural product analysis, and synthetic chemistry. This guide provides a comprehensive overview of the key physical characteristics of **2-Methyl-2-buten-1-ol**, accompanied by detailed experimental protocols for their determination.

Core Physical Properties

The physical properties of **2-Methyl-2-buten-1-ol** are summarized in the tables below, providing a clear reference for its key characteristics.

Table 1: General and Molar Properties

Property	Value	Source
Molecular Formula	C5H10O	[1] [2] [5]
Molecular Weight	86.13 g/mol	[1] [2]
Appearance	Colorless liquid	[1] [2]
Odor	Green, oily aroma	[1] [2]

Table 2: Thermodynamic and Physical State Properties

Property	Value	Conditions	Source
Boiling Point	137.0 °C	760.00 mm Hg	[1]
Density	0.863 - 0.869 g/mL	---	[1] [2]
Refractive Index	1.439 - 1.445	---	[1] [2]

Table 3: Solubility Properties

Solvent	Solubility	Source
Water	Slightly soluble	[1] [2]
Ethanol	Soluble	[1] [2]

Experimental Protocols

The following sections detail the methodologies for the experimental determination of the key physical properties of **2-Methyl-2-buten-1-ol**.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a volatile compound like **2-Methyl-2-buten-1-ol**, distillation is a common and accurate method for boiling point determination.[\[6\]](#)[\[7\]](#)

Methodology: Simple Distillation[6][7]

- Apparatus Setup: Assemble a simple distillation apparatus in a fume hood. This includes a round-bottom flask, a condenser, a receiving flask, a thermometer, and a heating mantle.
- Sample Preparation: Place approximately 5-10 mL of **2-Methyl-2-buten-1-ol** into the round-bottom flask along with a few boiling chips to ensure smooth boiling.
- Thermometer Placement: Position the thermometer so that the top of the bulb is level with the bottom of the side arm of the distillation head. This ensures the recorded temperature is that of the vapor distilling into the condenser.
- Heating: Gently heat the flask using the heating mantle.
- Data Collection: Record the temperature at which a steady stream of distillate is collected in the receiving flask. This stable temperature is the boiling point of the liquid.
- Pressure Correction: Note the atmospheric pressure during the experiment. If the pressure is not 760 mmHg, a correction may be applied to determine the normal boiling point.

Determination of Density

The density of a liquid is its mass per unit volume. A straightforward and accurate method for determining the density of a liquid involves measuring the mass of a known volume.[8][9]

Methodology: Mass-Volume Measurement[8][9][10]

- Apparatus: An analytical balance and a volumetric flask or a precise graduated cylinder are required.
- Mass of Empty Container: Accurately weigh a clean, dry volumetric flask or graduated cylinder on the analytical balance and record the mass.
- Volume of Liquid: Carefully add a known volume of **2-Methyl-2-buten-1-ol** (e.g., 10 mL) to the tared container. Ensure the bottom of the meniscus is on the calibration mark.
- Mass of Container and Liquid: Reweigh the container with the liquid and record the total mass.

- Calculation: Calculate the mass of the liquid by subtracting the mass of the empty container from the total mass. The density is then calculated using the formula: Density = Mass of liquid / Volume of liquid
- Temperature Control: Record the ambient temperature as density is temperature-dependent. For high accuracy, perform the measurement at a controlled temperature.

Determination of Refractive Index

The refractive index of a substance is a dimensionless number that describes how light propagates through that medium. It is a characteristic property and can be used to identify and assess the purity of a substance. An Abbe refractometer is a common instrument for this measurement.

Methodology: Using an Abbe Refractometer

- Instrument Calibration: Calibrate the Abbe refractometer using a standard liquid with a known refractive index, such as distilled water.
- Sample Application: Place a few drops of **2-Methyl-2-buten-1-ol** onto the prism of the refractometer.
- Measurement: Close the prism and allow the sample to spread into a thin film. Look through the eyepiece and adjust the control knob until the boundary line between the light and dark fields is sharp and centered on the crosshairs.
- Reading: Read the refractive index value from the instrument's scale.
- Temperature Control: Note the temperature at which the measurement is taken, as the refractive index is temperature-dependent. Many refractometers have a built-in temperature control system.

Determination of Solubility

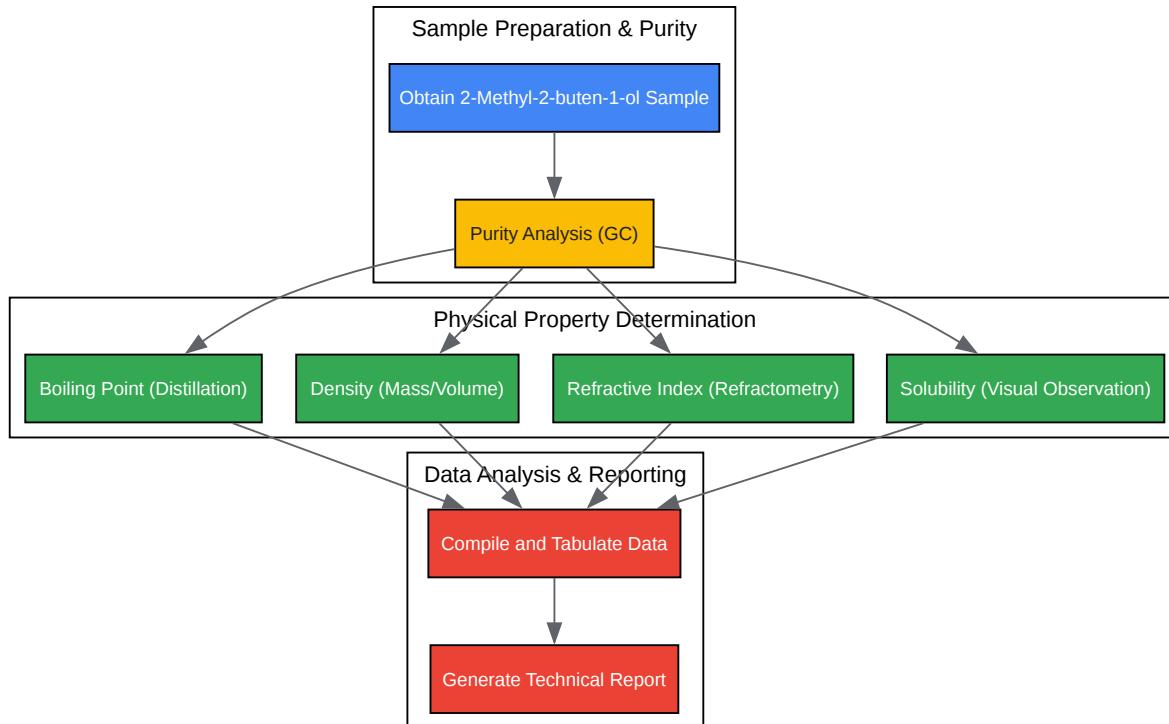
Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. The solubility of a liquid in a solvent can be determined by observing the formation of a single phase.

Methodology: Visual Observation[\[11\]](#)[\[12\]](#)

- Apparatus: Test tubes, pipettes, and a vortex mixer.
- Procedure for Water Solubility:
 - Add a known volume of distilled water (e.g., 1 mL) to a test tube.
 - Add a small, measured volume of **2-Methyl-2-buten-1-ol** (e.g., 0.1 mL) to the test tube.
 - Vortex the mixture for 30 seconds and then allow it to stand.
 - Observe if a single, clear phase is formed or if two distinct layers are present. The formation of two layers indicates insolubility or slight solubility.
- Procedure for Ethanol Solubility:
 - Repeat the above procedure using ethanol as the solvent.
 - Observe the miscibility of **2-Methyl-2-buten-1-ol** in ethanol.

Purity Analysis by Gas Chromatography (GC)

Gas chromatography is a powerful analytical technique used to separate and analyze volatile compounds. It can be used to assess the purity of a **2-Methyl-2-buten-1-ol** sample.[\[13\]](#)[\[14\]](#)[\[15\]](#)


Methodology: Gas Chromatography-Flame Ionization Detection (GC-FID)[\[13\]](#)

- Sample Preparation: Prepare a dilute solution of **2-Methyl-2-buten-1-ol** in a volatile solvent such as dichloromethane or diethyl ether.
- Instrumentation: Use a gas chromatograph equipped with a flame ionization detector (FID) and a suitable capillary column (e.g., a non-polar or medium-polar column).
- GC Conditions:
 - Injector Temperature: Set to a temperature that ensures rapid vaporization of the sample without degradation (e.g., 250 °C).

- Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 200 °C) to ensure separation of any potential impurities.
- Carrier Gas: Use an inert gas like helium or nitrogen at a constant flow rate.
- Detector Temperature: Set higher than the final oven temperature (e.g., 280 °C).
- Injection: Inject a small volume (e.g., 1 μ L) of the prepared sample into the GC.
- Data Analysis: The output chromatogram will show peaks corresponding to the different components in the sample. The area of the peak for **2-Methyl-2-buten-1-ol** relative to the total area of all peaks provides a measure of its purity.

Logical Workflow Diagram

The following diagram illustrates the general workflow for the determination of the physical properties of a liquid compound like **2-Methyl-2-buten-1-ol**.

[Click to download full resolution via product page](#)

Caption: Workflow for Physical Property Determination.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Methyl-2-buten-1-OL | C5H10O | CID 6433417 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Methylbut-2-en-1-ol, (2Z)- | C5H10O | CID 5366266 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 3. hmdb.ca [hmdb.ca]
- 4. Showing Compound 2-Methyl-2-buten-1-ol (FDB012874) - FooDB [foodb.ca]
- 5. 2-Buten-1-ol, 2-methyl- [webbook.nist.gov]
- 6. vernier.com [vernier.com]
- 7. Determination of Boiling Point of Organic Compounds - GeeksforGeeks
[geeksforgeeks.org]
- 8. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. m.youtube.com [m.youtube.com]
- 11. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]
- 12. education.com [education.com]
- 13. Gas Chromatography (GC): Separating Volatile Compounds with High Precision - Agriculture Notes by Agriculture.Institute [agriculture.institute]
- 14. Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants | Springer Nature Experiments
[experiments.springernature.com]
- 15. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Technical Guide: Physical Properties of 2-Methyl-2-buten-1-ol]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1231688#physical-properties-of-2-methyl-2-buten-1-ol\]](https://www.benchchem.com/product/b1231688#physical-properties-of-2-methyl-2-buten-1-ol)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com